molecular formula C8H13F2N3 B11736297 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11736297
M. Wt: 189.21 g/mol
InChI Key: AHEWXUNIMZBYKS-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a propylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the propylamine side chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The difluoromethyl group can be introduced using difluoromethylation reagents such as chlorodifluoromethane (CHF2Cl) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the use of nanoscale titanium dioxide as a catalyst in the esterification step can improve the yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity to target enzymes, making it a valuable compound in medicinal chemistry and agrochemical applications .

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C8H13F2N3/c1-2-4-11-6-7-3-5-12-13(7)8(9)10/h3,5,8,11H,2,4,6H2,1H3

InChI Key

AHEWXUNIMZBYKS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C(F)F

Origin of Product

United States

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